molecular formula C5H6N2OS B152988 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide CAS No. 136575-75-2

2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide

Cat. No. B152988
M. Wt: 142.18 g/mol
InChI Key: ROQAGDNERRGLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism Of Action

The mechanism of action of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide involves its ability to bind to specific target enzymes and inhibit their activity. This binding occurs through the formation of covalent bonds between the compound and the target enzyme, leading to a reduction in enzymatic activity.

Biochemical And Physiological Effects

2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide has been found to exhibit several biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide in laboratory experiments is its ability to selectively inhibit specific enzymes. This selectivity makes it a valuable tool for studying the role of specific enzymes in disease processes. However, one limitation of using this compound is its potential toxicity, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide. One area of research involves the development of more potent and selective inhibitors of specific enzymes. Additionally, research may focus on the use of this compound as a potential therapeutic agent for the treatment of diseases such as cancer and inflammatory disorders. Finally, further studies may be conducted to better understand the mechanisms of action of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide can be achieved through the reaction of 2-aminothiazole with nitrous acid. This reaction leads to the formation of the corresponding diazonium salt, which is then reacted with an appropriate nucleophile to form the desired compound.

Scientific Research Applications

2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential inhibitor of enzymes involved in various disease processes. For example, studies have shown that 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide can inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition has been found to be effective in reducing the growth and metastasis of cancer cells.

properties

CAS RN

136575-75-2

Product Name

2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazole 1-oxide

InChI

InChI=1S/C5H6N2OS/c8-9-4-3-7-2-1-6-5(7)9/h1-2H,3-4H2

InChI Key

ROQAGDNERRGLPC-UHFFFAOYSA-N

SMILES

C1CS(=O)C2=NC=CN21

Canonical SMILES

C1CS(=O)C2=NC=CN21

synonyms

2,3-dihydroimidazo(2,1b)thiazole 1-oxide
DHITO

Origin of Product

United States

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